molecular formula C18H14F3N5O4S B2951912 N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-34-0

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2951912
M. Wt: 453.4
InChI Key: SUDISJDQJJBIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H14F3N5O4S and its molecular weight is 453.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol with 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl bromide followed by reaction with furan-2-carboxylic acid. The final product is obtained after purification and isolation.

Starting Materials
4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol, 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl bromide, furan-2-carboxylic acid, N,N-dimethylformamide, potassium carbonate, acetonitrile, diethyl ether, wate

Reaction
Step 1: 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol is dissolved in N,N-dimethylformamide and potassium carbonate is added. The mixture is stirred at room temperature for 30 minutes., Step 2: 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl bromide is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for 2 hours., Step 3: The reaction mixture is poured into water and extracted with acetonitrile. The organic layer is separated and dried over anhydrous sodium sulfate., Step 4: Furan-2-carboxylic acid is dissolved in N,N-dimethylformamide and potassium carbonate is added. The mixture is stirred at room temperature for 30 minutes., Step 5: The product of step 3 is added to the reaction mixture of step 4 and the resulting mixture is stirred at room temperature for 2 hours., Step 6: The reaction mixture is poured into water and extracted with diethyl ether. The organic layer is separated and dried over anhydrous sodium sulfate., Step 7: The organic layer is concentrated and the crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent., Step 8: The final product is obtained after purification and isolation.

properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O4S/c19-18(20,21)9-3-1-4-10(7-9)23-12(27)8-31-17-25-14(22)13(16(29)26-17)24-15(28)11-5-2-6-30-11/h1-7H,8H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDISJDQJJBIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.